4-Dimethylaminophenylglyoxal hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

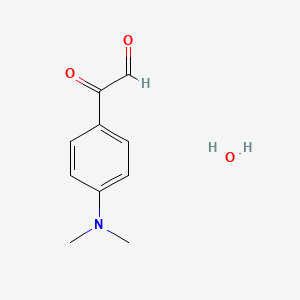

4-Dimethylaminophenylglyoxal hydrate, also known as [4-(dimethylamino)phenyl] (oxo)acetaldehyde hydrate, is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Méthodes De Préparation

The synthesis of 4-Dimethylaminophenylglyoxal hydrate involves several steps, typically starting with the reaction of dimethylamine with phenylglyoxal. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pH conditions to optimize yield and purity . Industrial production methods may involve large-scale synthesis in controlled environments to ensure consistency and quality.

Analyse Des Réactions Chimiques

4-Dimethylaminophenylglyoxal hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Applications De Recherche Scientifique

4-Dimethylaminophenylglyoxal hydrate is widely used in scientific research due to its ability to interact with biological systems and exhibit diverse biological activities. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of various chemical products and materials

Mécanisme D'action

The exact mechanism of action of 4-Dimethylaminophenylglyoxal hydrate is not well-documented. it is known to interact with biological molecules, potentially modifying their structure and function. The molecular targets and pathways involved may include enzymes and proteins that play critical roles in cellular processes.

Comparaison Avec Des Composés Similaires

4-Dimethylaminophenylglyoxal hydrate can be compared with other similar compounds such as:

4-Dimethylaminobenzaldehyde: Similar in structure but differs in functional groups and reactivity.

Phenylglyoxal: Lacks the dimethylamino group, leading to different chemical properties and applications.

Dimethylaminophenylacetic acid: Another related compound with distinct functional groups and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity

Activité Biologique

4-Dimethylaminophenylglyoxal hydrate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and diverse biological activities. This article delves into its chemical properties, mechanisms of action, applications in various fields, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 195.22 g/mol

- Structure : The compound consists of a dimethylamino group attached to a phenyl ring along with a glyoxal moiety, which contributes to its reactivity and interaction with biological systems.

The exact mechanism of action of this compound is not fully elucidated; however, it is known to interact with various biological macromolecules, including proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that may alter their activity. This interaction is crucial for understanding both the therapeutic potential and safety profiles of the compound in biological applications.

Biological Activities

Research highlights several notable biological activities associated with this compound:

- Antioxidant Activity : It has been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may have implications for therapeutic applications in diseases where enzyme activity is dysregulated.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.

Applications in Research

This compound is utilized across various fields due to its versatile chemical properties:

- Medicinal Chemistry : Investigated for potential therapeutic applications, including drug development and as a precursor for synthesizing more complex medicinal compounds.

- Biochemical Assays : Employed in studies involving enzyme interactions and protein modifications, providing insights into cellular processes.

- Industrial Uses : Utilized in the production of dyes and pigments due to its chemical reactivity.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Dimethylamino)mandelic Acid | C₉H₁₁N₃O₂ | Contains an additional hydroxyl group, enhancing solubility. |

| 4-(Dimethylamino)-α-hydroxybenzeneacetic Acid | C₉H₁₁N₃O₂ | Features an α-hydroxy group, altering reactivity compared to glyoxal derivatives. |

| Benzeneacetic Acid, 4-(dimethylamino)-α-hydroxy | C₉H₉N₃O₂ | Lacks the glyoxal functionality, impacting biological activity. |

The presence of the glyoxal moiety in this compound distinguishes it from these compounds, contributing to its unique reactivity and potential biological effects.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Enzyme Interaction Study :

- A study investigated the inhibition of a specific enzyme by this compound. The results indicated that the compound effectively reduced enzyme activity by forming covalent bonds at active sites, suggesting potential therapeutic applications in enzyme-related diseases.

-

Antioxidant Efficacy Assessment :

- Research focused on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. This property could be harnessed in developing treatments aimed at reducing oxidative stress-related conditions.

-

Antimicrobial Activity Evaluation :

- A preliminary study assessed the antimicrobial properties of this compound against various bacterial strains. Results showed promising activity, warranting further exploration into its use as an antimicrobial agent.

Propriétés

IUPAC Name |

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKMNOZLZXDGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.